2-(Iodomethyl)naphthalene
Overview
Description
2-(Iodomethyl)naphthalene is an organic compound with the molecular formula C11H9I. It is a derivative of naphthalene, where an iodine atom is attached to the methyl group at the second position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Iodomethyl)naphthalene can be synthesized through several methods. One common method involves the iodination of 2-methylnaphthalene using iodine and a suitable oxidizing agent. Another method involves the reaction of 2-methylnaphthalene with N-iodosuccinimide (NIS) in acetonitrile at low temperatures (0-5°C) followed by warming to room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale iodination reactions using molecular iodine or N-iodosuccinimide. These methods are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include 2-formylnaphthalene and 2-naphthoic acid.
Reduction: The major product is 2-methylnaphthalene.
Scientific Research Applications
2-(Iodomethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for radiolabeled compounds used in biological assays and imaging studies.
Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly in cancer research.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)naphthalene involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates various substitution reactions. The compound can also undergo oxidative and reductive transformations, making it a versatile intermediate in organic synthesis. Molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromomethyl-naphthalene
- 2-Chloromethyl-naphthalene
- 2-Fluoromethyl-naphthalene
Comparison
2-(Iodomethyl)naphthalene is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes it more reactive in substitution reactions and provides distinct electronic properties. The iodine atom also enhances the compound’s utility in radiolabeling applications compared to its halogenated analogs .
Properties
IUPAC Name |
2-(iodomethyl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAPOKBVGBEDFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376697 | |
Record name | 2-(iodomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24515-49-9 | |
Record name | 2-(iodomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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